Fenfluthrin

Overview

Description

Fenfluthrin is a synthetic pyrethroid insecticide known for its potent neurotoxic effects on insects. It is widely used to control a variety of insect pests, including mosquitoes, flies, cockroaches, and other hygiene pests . This compound is characterized by its rapid knock-down action, making it highly effective in pest control applications .

Preparation Methods

Fenfluthrin is synthesized through the esterification of IR-trans-dichlorovinyl cyclopropane carboxylic acid chloride with 2,3,4,5,6-pentafluorobenzyl alcohol . The reaction conditions typically involve the use of a solvent such as toluene or dichloromethane, and a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Fenfluthrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dichlorovinyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis . The major products formed from these reactions are the corresponding carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

Fenfluthrin has a wide range of scientific research applications:

Mechanism of Action

Fenfluthrin exerts its effects by modulating sodium channels in the nervous system of insects . It prolongs the opening of sodium channels, leading to repetitive nerve firing and eventual paralysis of the insect . This action is highly specific to insects, making this compound an effective insecticide with minimal effects on mammals .

Comparison with Similar Compounds

Fenfluthrin is similar to other pyrethroid insecticides such as cyfluthrin and permethrin. this compound is unique due to its exceptionally fast knock-down action, particularly against mosquitoes . Similar compounds include:

Cyfluthrin: Known for its residual and ingestive toxic effects.

Permethrin: Widely used for its broad-spectrum insecticidal activity.

This compound’s rapid action and high potency make it a valuable tool in pest control, especially in situations requiring immediate results .

Biological Activity

Fenfluthrin is a synthetic pyrethroid insecticide known for its efficacy in controlling various insect pests, particularly in agricultural and public health contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, resistance patterns, and toxicological implications based on diverse research findings.

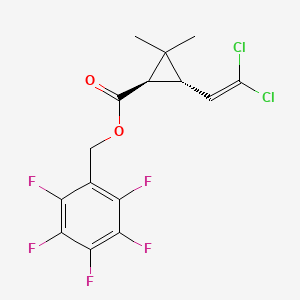

Chemical Structure and Properties

This compound is chemically classified as 2,3,5,6-tetrafluorobenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate. Its structure contributes to its volatility and effectiveness as an insecticide. The presence of multiple fluorine atoms enhances its lipophilicity, allowing for better penetration through insect cuticles.

This compound exerts its biological effects primarily by targeting voltage-gated sodium channels (VGSCs) in the nervous system of insects. By binding to these channels, this compound disrupts normal nerve impulse transmission, leading to paralysis and death in susceptible insect species. Research indicates that this compound's activity is comparable to other widely used pyrethroids like permethrin and deltamethrin .

Table 1: Comparison of Biological Activity Among Pyrethroids

| Pyrethroid | Mechanism of Action | Efficacy (µg/cm²) | Resistance Level |

|---|---|---|---|

| This compound | VGSC modulation | 0.25 | Moderate |

| Permethrin | VGSC modulation | 0.20 | High |

| Deltamethrin | VGSC modulation | 0.15 | Very High |

Efficacy Against Insect Pests

This compound has demonstrated significant efficacy against various pest species including Aedes aegypti (yellow fever mosquito) and Musca domestica (housefly). Studies have shown that this compound can achieve high mortality rates in these insects under controlled conditions .

Case Study: Efficacy Against Aedes aegypti

A laboratory study evaluated the effectiveness of this compound against Aedes aegypti populations. The results indicated that this compound achieved over 80% mortality within 24 hours at a concentration of 0.5 µg/cm². Additionally, resistance monitoring revealed that certain populations exhibited moderate resistance due to metabolic detoxification mechanisms .

Resistance Mechanisms

Resistance to this compound and other pyrethroids often arises through metabolic pathways involving cytochrome P450 enzymes. These enzymes facilitate the detoxification of insecticides, reducing their efficacy. Research has shown that strains of Anopheles funestus resistant to pyrethroids exhibit increased P450 activity, which correlates with reduced susceptibility to this compound .

Table 2: Resistance Patterns in Insect Populations

| Insect Species | Resistance Mechanism | P450 Activity Level |

|---|---|---|

| Anopheles funestus | Metabolic detoxification | High |

| Aedes aegypti | Target site modification | Moderate |

| Musca domestica | Metabolic detoxification | Low |

Toxicological Implications

The toxicological profile of this compound has been assessed through various studies focusing on both target and non-target organisms. While it is effective against pests, concerns regarding its impact on beneficial insects and potential human health risks have been raised.

In laboratory settings, exposure to this compound has been linked to neurotoxic effects in non-target species, including mammals. For instance, juvenile rats exposed to high doses exhibited significant alterations in behavior and neurodevelopmental outcomes .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2F5O2/c1-15(2)6(3-7(16)17)8(15)14(23)24-4-5-9(18)11(20)13(22)12(21)10(5)19/h3,6,8H,4H2,1-2H3/t6-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATDSXRLIUJOQN-SVRRBLITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041972 | |

| Record name | Fenfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-00-4, 67640-23-7, 67640-14-6 | |

| Record name | Fenfluthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75867-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzyl RS-trans-Permethrinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067640237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfluthrin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075867004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorobenzyl (1R-trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-pentafluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/416P10SE9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.